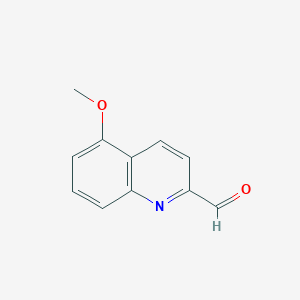
5-Methoxy-2-quinolinecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-quinolinecarboxaldehyde: is a chemical compound with the molecular formula C11H9NO2 . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-quinolinecarboxaldehyde typically involves the methoxylation of quinolinecarboxaldehyde derivatives. One common method includes the use of methoxy-substituted aniline as a starting material, which undergoes cyclization and subsequent formylation to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-2-quinolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinecarboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Quinolinecarboxylic acids.
Reduction: Quinolinecarbinols.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-2-quinolinecarboxaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of fluorescent sensors for detecting metal ions in aqueous solutions .
Biology and Medicine: The compound has shown potential as an inhibitor of Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase implicated in various cancers. Studies have demonstrated its ability to decrease global H3K27me3 levels in cells and exhibit anti-viability activities against tumor cell lines .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require quinoline-based intermediates .
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-quinolinecarboxaldehyde as an EZH2 inhibitor involves the binding to the active site of the enzyme, thereby preventing the methylation of histone H3 at lysine 27 (H3K27). This inhibition leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
- 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
- 2-Quinolinecarboxaldehyde
- 5-Methoxyquinoline derivatives
Comparison: 5-Methoxy-2-quinolinecarboxaldehyde is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to other quinolinecarboxaldehyde derivatives, it has shown promising activity as an EZH2 inhibitor, making it a valuable compound in cancer research .
Propriétés
Formule moléculaire |
C11H9NO2 |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
5-methoxyquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO2/c1-14-11-4-2-3-10-9(11)6-5-8(7-13)12-10/h2-7H,1H3 |
Clé InChI |
XOFUWTYISOTGCT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=CC(=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


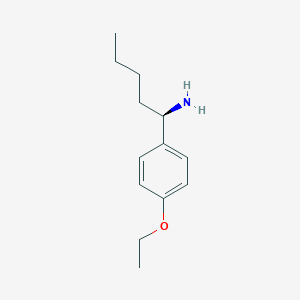
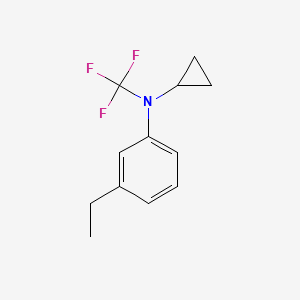
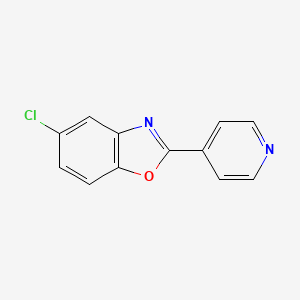
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)

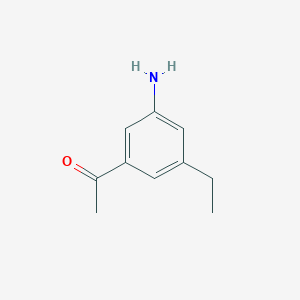

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
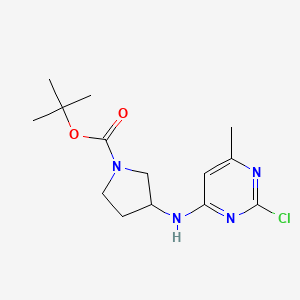
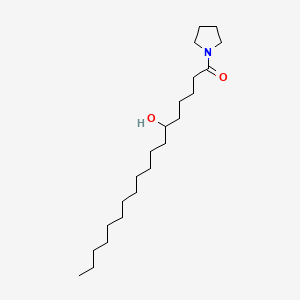
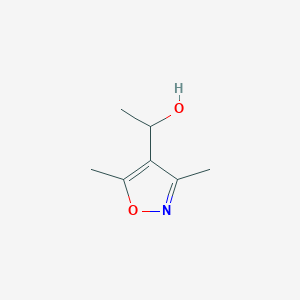
![5-(6-(3-Aminophenyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B13976740.png)
![6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)
